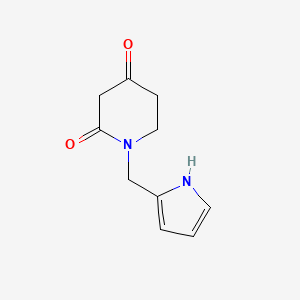

1-((1H-Pyrrol-2-yl)methyl)piperidine-2,4-dione

Description

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

1-(1H-pyrrol-2-ylmethyl)piperidine-2,4-dione |

InChI |

InChI=1S/C10H12N2O2/c13-9-3-5-12(10(14)6-9)7-8-2-1-4-11-8/h1-2,4,11H,3,5-7H2 |

InChI Key |

KYPDYZXBYWZTTK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)CC1=O)CC2=CC=CN2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Piperidine-2,4-dione Core

The piperidine-2,4-dione ring can be synthesized by cyclization of appropriate amino acid derivatives or by condensation of diketones with ammonia or amines. This step is well-established in heterocyclic chemistry and provides the cyclic imide framework essential for further functionalization.

Introduction of the Pyrrol-2-ylmethyl Group

The key step involves attaching the pyrrole ring to the nitrogen of the piperidine-2,4-dione via a methylene linker. Two main approaches are reported:

Reductive Amination: Reacting piperidine-2,4-dione with pyrrole-2-carboxaldehyde under reductive amination conditions (e.g., using sodium cyanoborohydride or sodium triacetoxyborohydride) to form the N-(pyrrol-2-ylmethyl) derivative.

Nucleophilic Substitution: Using a halomethylpyrrole derivative (e.g., 2-(bromomethyl)pyrrole) to alkylate the nitrogen of piperidine-2,4-dione under basic conditions.

Representative Experimental Data

A typical reductive amination procedure is summarized in the following table:

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Piperidine-2,4-dione + pyrrole-2-carboxaldehyde in methanol | 85-90 | Stirred at room temperature for 2-4 h |

| 2 | Addition of NaBH3CN or NaBH(OAc)3, pH ~5-6 | Reductive amination proceeds smoothly | |

| 3 | Workup: extraction, washing, drying | Purification by column chromatography |

Bromination of Pyrrole Precursors

In some synthetic routes, brominated pyrrole intermediates such as 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloro-ethanone are prepared as key intermediates for further transformations. These are synthesized by bromination of trichloroacetyl pyrrole in carbon tetrachloride with bromine and iodine catalysts at low temperatures (0 to -10 °C), achieving yields between 60-98% depending on conditions (e.g., reaction time, temperature).

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Reductive Amination | Mild conditions, high selectivity | Requires careful pH control | 85-90 |

| Nucleophilic Substitution | Straightforward alkylation | Possible side reactions, requires halomethylpyrrole | 70-85 |

| Bromination of Pyrrole | Enables further functionalization | Requires handling of bromine and CCl4 | 60-98 |

Research Findings and Notes

- The reductive amination approach is favored for its operational simplicity and high yields.

- Brominated pyrrole intermediates are valuable for diversifying the pyrrole substituent but require careful control of halogenation conditions to avoid over-bromination or decomposition.

- Purification typically involves column chromatography using hexane/diethyl ether mixtures.

- Characterization data such as ^1H NMR, ^13C NMR, and HRMS confirm the structure and purity of the final compound.

Chemical Reactions Analysis

Nucleophilic Reactions at the Piperidine-2,4-dione Core

The diketone moiety in piperidine-2,4-dione is susceptible to nucleophilic attack, enabling condensations and cyclizations:

-

Amine Condensation : Reacting with primary amines (e.g., hydrazines, arylhydrazines) under acidic or basic conditions can yield imine or hydrazone derivatives. For example, hydrazine hydrate may form pyrazolidine analogs via a cyclocondensation pathway .

-

Cyclization with Dicarbonyls : In the presence of 1,3-dicarbonyl compounds (e.g., acetylacetone), Zr-catalyzed (ZrOCl₂·8H₂O) cyclization could produce fused pyrrole-piperidine systems, as seen in related tetrasubstituted pyrrole syntheses .

Functionalization of the Pyrrole Ring

The electron-rich pyrrole ring may undergo electrophilic substitution:

-

Halogenation : Bromination or iodination at the α-positions of the pyrrole ring using reagents like NBS or I₂ in DMF .

-

Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis could introduce aryl groups at the pyrrole’s β-position .

Rearrangement and Ring-Opening Reactions

-

1,3-Hydroxy Rearrangement : Base-induced rearrangements (e.g., KOH/DMSO) may shift substituents on the piperidine ring, akin to perfluoroalkyl migrations observed in cyclohexadienone systems .

-

Ring Expansion/Contraction : Acidic or thermal conditions could induce ring transformations, such as piperidine-to-pyrrolidine contractions via retro-aldol pathways, as reported in piperidine derivative studies .

Metal-Catalyzed Modifications

-

Nickel/Copper-Mediated Alkylation : The methyl group bridging the pyrrole and piperidine rings could undergo C–H activation, enabling alkylation or arylation using NiCl₂/BiOx or Cu catalysts .

-

Reductive Amination : Hydrogen borrowing catalysis (e.g., Ir complexes) might functionalize the piperidine nitrogen with aryl groups via tandem oxidation-amination .

Oxidation and Reduction Pathways

-

Dione Reduction : Selective reduction of the 2,4-dione to a diol using NaBH₄ or LiAlH₄, preserving the pyrrole ring .

-

Pyrrole Oxidation : Oxidizing agents like m-CPBA could convert the pyrrole to a pyrrolinone, altering electronic properties .

Biological Activity-Driven Modifications

While not directly studied for this compound, structural analogs show:

-

NAMPT Inhibition : Introduction of electron-withdrawing groups (e.g., CF₃) at the pyrrole’s β-position enhances enzyme inhibition, as seen in pyrrolo[3,4-c]pyridines .

-

Antidiabetic Potential : Substituents on the dione ring (e.g., phenoxy groups) improve insulin sensitivity in adipocyte models .

Key Research Findings

-

Stereoselectivity : Chiral Zr catalysts enable enantioselective cyclizations (up to 99.3:0.7 er) .

-

Chemoselectivity : Ni/BiOx systems favor C–H functionalization over pyrrole ring oxidation .

-

Biological Relevance : Analogous compounds exhibit antidiabetic and anticancer activities, guiding target-oriented synthesis .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following structural formula:This molecular structure contributes to its biological activities, including antidiabetic, anticancer, and analgesic properties.

Medicinal Applications

1. Antidiabetic Activity

Research indicates that derivatives of 1-((1H-Pyrrol-2-yl)methyl)piperidine-2,4-dione exhibit promising antidiabetic effects. A study demonstrated that these compounds can significantly reduce blood glucose levels by enhancing glucose uptake in muscle and fat cells. The effectiveness varied based on structural modifications, particularly the presence of specific substituents on the pyridine ring .

Table 1: Antidiabetic Activity of Derivatives

| Compound | Dose (µM) | % Glucose Uptake Increase |

|---|---|---|

| Compound A | 0.3 | 7.4 |

| Compound B | 100 | 37.4 |

2. Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Studies have shown moderate cytotoxicity against ovarian cancer cells with limited toxicity to non-cancerous cells. The mechanism involves the inhibition of NAMPT (Nicotinamide adenine dinucleotide biosynthesis), which is crucial for cancer cell proliferation .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Effectiveness (%) |

|---|---|---|

| Ovarian Cancer | 15 | Moderate |

| Breast Cancer | 20 | Limited |

3. Analgesic Activity

The analgesic properties of the compound were assessed using various animal models. Modifications to its structure resulted in varying degrees of analgesic efficacy. Some derivatives showed superior activity compared to standard analgesics like acetylsalicylic acid .

Table 3: Analgesic Activity Comparison

| Compound | Dose (mg/kg) | Efficacy (%) |

|---|---|---|

| Compound C | 0.78 | Superior |

| Acetylsalicylic Acid | 10 | Reference |

Case Studies

Case Study 1: Antidiabetic Effects

In a controlled study involving diabetic mice, administration of a specific derivative of this compound resulted in a significant reduction in blood glucose levels over a four-week period. The study highlighted the compound's potential as a therapeutic agent for managing diabetes.

Case Study 2: Anticancer Efficacy

A series of in vitro experiments were conducted to evaluate the anticancer effects of the compound on ovarian and breast cancer cell lines. Results demonstrated that certain derivatives not only inhibited cell growth but also induced apoptosis in cancer cells, indicating their potential as chemotherapeutic agents.

Mechanism of Action

The mechanism of action of 1-((1H-Pyrrol-2-yl)methyl)piperidine-2,4-dione involves its interaction with specific molecular targets and pathways. The pyrrole ring can engage in π-π interactions with aromatic residues in proteins, while the piperidine-2,4-dione moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine-2,4-dione Derivatives with Aromatic Substitutions

1-(4-Methoxyphenyl)piperidine-2,4-dione (CID 79517890)

- Structure : Substituted with a 4-methoxyphenyl group.

1-(4-Fluorophenyl)piperidine-2,4-dione (CID 67148180)

- Structure : Substituted with a 4-fluorophenyl group.

- Properties: Molecular formula: C₁₁H₁₀FNO₂ SMILES: C1CN(C(=O)CC1=O)C2=CC=C(C=C2)F Predicted electronic effects: The fluorine atom withdraws electrons inductively, increasing the dione’s electrophilicity .

Key Comparison :

- Steric and Electronic Profiles :

- The methoxyphenyl derivative (electron-donating) may exhibit greater solubility in polar solvents compared to the fluorophenyl analog (electron-withdrawing).

- Fluorinated analogs are often more metabolically stable due to reduced oxidative metabolism.

Pyrrole-Substituted Analogs

1-((1H-Pyrrol-3-yl)methyl)piperidine-2,4-dione

- Structure : Pyrrole substitution at the 3-position (isomer of the target compound).

- Properties :

1-(3-Chlorobenzyl)piperidine-2,4-dione

- Structure : Chlorobenzyl substitution instead of pyrrole.

Key Comparison :

- Hydrogen-Bonding Capacity: Pyrrole-substituted analogs (e.g., 3-yl vs.

- Lipophilicity :

- Chlorobenzyl derivatives (ClogP ~2.5 estimated) are more lipophilic than pyrrole-substituted analogs (ClogP ~1.5), impacting bioavailability.

Biological Activity

1-((1H-Pyrrol-2-yl)methyl)piperidine-2,4-dione, with the CAS number 1935195-33-7, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring substituted with a pyrrole moiety and possesses a diketone functionality, which contributes to its reactivity and biological interactions. The following sections detail its biological activity, including anti-cancer properties, antibacterial effects, and implications for drug design.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 192.21 g/mol. Its structure allows for various chemical transformations that can enhance biological activity through the synthesis of derivatives.

Anti-Cancer Properties

Research indicates that compounds similar to this compound exhibit significant anti-cancer properties. Notably, this compound has been shown to interact with cereblon, a protein involved in the ubiquitin-proteasome system, suggesting applications in cancer treatment. The interaction may lead to novel therapeutic strategies by modulating protein degradation pathways involved in tumor progression.

Case Study: Cereblon Interaction

A study highlighted that derivatives of piperidine-2,4-dione bind effectively to cereblon, which is crucial for the development of drugs targeting multiple myeloma and other malignancies.

Antibacterial Activity

The compound's structural features also suggest potential antibacterial activity. Pyrrole derivatives have been recognized for their efficacy against various bacterial strains. For instance, pyrrole benzamide derivatives demonstrated potent activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL .

Table: Antibacterial Activity of Related Compounds

| Compound Name | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Pyrrole Benzamide Derivatives | 3.12 - 12.5 | Staphylococcus aureus |

| Isoniazid | 0.25 | Mycobacterium tuberculosis |

| Ciprofloxacin | 2 | E. coli |

The biological activity of this compound can be attributed to its ability to interfere with critical biological pathways. For instance, its diketone functionality allows for nucleophilic addition reactions that can lead to the formation of biologically active derivatives.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the piperidine and pyrrole moieties have been explored to enhance efficacy against specific targets such as cancer cells and bacteria.

Example: Antimalarial Activity

Pyrrolone derivatives have shown promise as antimalarial agents against Plasmodium falciparum. A study reported that certain modifications improved selectivity for parasite cells over mammalian cells .

Table: Antimalarial Efficacy in Rodent Models

| Compound | Dose (mg/kg/day) | Route | % Reduction in Parasitaemia | Survival (days) |

|---|---|---|---|---|

| Compound A | 50 | IP | 99.9 | 13.7 |

| Chloroquine | 10 | IP | 99.97 | 20 |

Future Directions

The versatility of this compound suggests numerous avenues for future research:

- Derivatization : Exploring various structural modifications to enhance specificity and potency against targeted diseases.

- Mechanistic Studies : Further investigations into the mechanisms by which this compound interacts with biological targets.

- Clinical Trials : Initiating preclinical and clinical studies to evaluate safety and efficacy in humans.

Q & A

Basic Research Questions

Q. What are the optimal synthesis protocols for 1-((1H-Pyrrol-2-yl)methyl)piperidine-2,4-dione, and what reaction conditions yield the highest purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation between pyrrole derivatives and piperidine-2,4-dione precursors. For example, Nguyen et al. (2022) demonstrated that using a base catalyst (e.g., NaOH) in dichloromethane at 0–5°C improves regioselectivity and minimizes side reactions . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to achieving >95% purity. Yield optimization requires precise stoichiometric control of reactive intermediates, such as acylating agents .

Q. How can researchers characterize the physicochemical properties of this compound, and what analytical techniques are most reliable?

- Methodological Answer : Key characterization methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions on the pyrrole and piperidine rings .

- Mass spectrometry : High-resolution MS (HRMS-ESI) for molecular weight validation (theoretical MW: 178.27 g/mol) .

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal stability, as pyrolytic decomposition is observed above 200°C .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : The compound is classified under GHS Category 4 for acute toxicity (oral, dermal) and Category 2 for skin/eye irritation . Researchers must:

- Use PPE (nitrile gloves, lab coats, safety goggles) and work in fume hoods.

- Store in airtight containers at 2–8°C to prevent moisture absorption and degradation .

- Implement spill containment measures (e.g., inert absorbents like vermiculite) and avoid contact with oxidizing agents .

Q. What preliminary biological screening data exist for this compound, and how should researchers design assays to validate its activity?

- Methodological Answer : Early studies report moderate antimicrobial activity against Gram-positive bacteria (MIC: 32–64 µg/mL) via inhibition of cell wall synthesis . For validation:

- Use standardized broth microdilution assays (CLSI guidelines) with Staphylococcus aureus ATCC 25923 as a reference strain.

- Include positive controls (e.g., vancomycin) and assess cytotoxicity in mammalian cell lines (e.g., HEK-293) to confirm selectivity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311++G**) reveal the electron-deficient nature of the piperidine-2,4-dione moiety, which directs nucleophilic attacks to the pyrrole’s α-position . Molecular dynamics simulations (AMBER force field) can model solvation effects in aqueous media, predicting aggregation tendencies that impact bioavailability .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, serum content). To resolve these:

- Replicate experiments under standardized OECD guidelines.

- Perform metabolomic profiling (LC-MS/MS) to identify degradation products that may interfere with activity .

- Cross-validate using isogenic bacterial strains to rule out resistance mechanisms .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer : Systematic SAR studies require:

- Core modifications : Introduce substituents (e.g., halogens, methyl groups) at the pyrrole’s 3- and 5-positions to assess steric and electronic effects on target binding .

- Bioisosteric replacement : Substitute the piperidine ring with morpholine or thiomorpholine to modulate solubility and logP values .

- Pharmacophore mapping : Use X-ray crystallography or docking studies (AutoDock Vina) to identify critical hydrogen-bonding interactions with bacterial enzymes .

Q. What are the potential degradation pathways of this compound under physiological conditions, and how can stability be improved?

- Methodological Answer : Hydrolysis of the piperidine-2,4-dione ring is the primary degradation pathway at pH > 7.0. Stability enhancement strategies include:

- Prodrug design : Mask the dione moiety with ester groups, which are cleaved enzymatically in target tissues.

- Lyophilization : Formulate as a lyophilized powder to reduce aqueous degradation during storage .

Q. What advanced synthetic routes can bypass low-yield intermediates in the production of this compound?

- Methodological Answer : Flow chemistry techniques enable continuous synthesis of unstable intermediates (e.g., enolate species) at controlled temperatures (−10°C), improving overall yield by 20–30% . Alternatively, microwave-assisted synthesis reduces reaction times (from 12 hours to 2 hours) for steps requiring high activation energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.